molecular formula C4H8N2O B125372 1-Methylimidazolidin-2-one CAS No. 694-32-6

1-Methylimidazolidin-2-one

Cat. No. B125372
CAS RN: 694-32-6
M. Wt: 100.12 g/mol
InChI Key: JTPZTKBRUCILQD-UHFFFAOYSA-N
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Description

1-Methylimidazolidin-2-one is a compound related to the imidazole family, which is a class of heterocyclic aromatic organic compounds. The imidazole ring, a five-membered planar ring, is composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazoles are prominent in many important biological building blocks, such as histidine and the related hormone histamine. Imidazoles can be synthesized in various ways and have been modified to create a wide range of compounds with diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through several methods. For instance, 1-methylimidazolium hydrogen sulfate is used as a catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under thermal and solvent-free conditions, which indicates the versatility of imidazole compounds in catalysis . Another approach involves the solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines, starting from resin-bound N-acylated amino acid amides, which demonstrates the adaptability of imidazole derivatives in combinatorial chemistry . Additionally, 1-methylimidazole itself has been used as a catalyst in the synthesis of functionalized pyrroles, showcasing its role in facilitating organic reactions .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary significantly, influencing their chemical reactivity and biological activity. For example, the crystallographic study of a benzimidazo[1,2-a]pyrimidin-4(1H)-one derivative revealed a slightly twisted and bowed molecule, while theoretical studies predicted a planar structure in the gas phase . This discrepancy highlights the impact of the environment on the molecular conformation of imidazole derivatives.

Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. They can act as catalysts, as seen with 1-methylimidazolium hydrogen sulfate in the synthesis of dihydropyrimidinones , or as reactants, such as in the synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives, which have shown potential as antibacterial agents . The reactivity of these compounds is often attributed to the presence of nitrogen atoms in the imidazole ring, which can act as nucleophilic sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of imidazoline derivatives has been studied for their potential as corrosion inhibitors, with some compounds showing good efficiency due to the presence of active nitrogen sites and planar geometry . The Bronsted acidic ionic liquid 1-methylimidazolium triflouroacetate has been used to catalyze the synthesis of octahydroxanthenes and decahydroacridines, demonstrating the influence of ionic liquids derived from imidazole on reaction rates .

Scientific Research Applications

Corrosion Inhibition in Carbon Steel

1-Methylimidazolidin-2-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. An experimental and theoretical study by Cruz et al. (2004) investigated imidazoline derivatives and found that certain compounds exhibit good corrosion inhibition efficiency in acid media.

Catalytic Use in Transfer Hydrogenation

Research by Aydemir et al. (2014) explored the catalytic applications of 1-Methylimidazolidin-2-one derivatives. They found these compounds to be efficient catalysts in the transfer hydrogenation of various ketones, with excellent conversions.

Synthesis of Peptidomimetics

Dai et al. (2020) demonstrated the use of N-Aminoimidazolidin-2-one in the synthesis of peptidomimetics. They introduced it into peptide sequences, resulting in increased peptidase stability and improved anti-inflammation and antiproliferation activity.

Molecular Docking and Biological Evaluation

A study by Jangam & Wankhede (2019) involved the synthesis of compounds using 1-Methylimidazolidin-2-one derivatives for antidiabetic activity. They found significant antidiabetic activity in their synthesized compounds, as evidenced by molecular docking and biological evaluation.

Palladium-Catalyzed Cyclization

Zaman et al. (2005) and Zaman et al. (2005) explored the synthesis of trisubstituted imidazoles via palladium-catalyzed cyclization of certain precursors, providing access to optically active amino acid mimetics with a C-terminal imidazole.

Theoretical Studies on Tautomers and Complexes

Tavakol et al. (2012) conducted a theoretical study on 1-Methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine. They optimized structures using the B3LYP method and analyzed their potential as hyperthyroidism treatment due to their ability to form complexes with iodine.

Gold(I)-Catalyzed Amination

Mukherjee and Widenhoefer (2010) investigated the gold(I)-catalyzed amination of allylic alcohols with 1-methylimidazolidin-2-one, achieving high regioselectivity and stereoselectivity in the process (Mukherjee & Widenhoefer, 2010).

Safety And Hazards

1-Methylimidazolidin-2-one should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZTKBRUCILQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219522
Record name 2-Imidazolidinone, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazolidin-2-one

CAS RN

694-32-6
Record name 1-Methyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-methyl-
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Record name 2-Imidazolidinone, 1-methyl-
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Record name 1-methylimidazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
MT Caudle, E Tassone, TL Groy - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C4H8N2O, crystallizes from the vapor phase in sheets supported by a one-dimensional hydrogen-bonded network. The molecular unit shows planar ureido —…
Number of citations: 3 scripts.iucr.org
P Mukherjee, RA Widenhoefer - Organic letters, 2010 - ACS Publications
… amination of allylic alcohols with 1-methylimidazolidin-2-one and related nucleophiles that, in … intermolecular amination of allyl alcohols with 1-methylimidazolidin-2-one (1) and related …
Number of citations: 104 pubs.acs.org
JA Fritz, JP Wolfe - Tetrahedron, 2008 - Elsevier
A method for the synthesis of imidazolidin-2-ones from N-allylureas and aryl or alkenyl bromides via Pd-catalyzed carboamination reactions is described. The N-allylurea precursors are …
Number of citations: 59 www.sciencedirect.com
SA Chumachenko, MV Kachaeva, OV Shablykin… - Russian Journal of …, 2017 - Springer
Novel derivatives of 3,3-dichloroprop-2-enenitrile containing methylurea or phenylurea fragments have been synthesized. The obtained N-(2,2-dichloro-1-cyanoethenyl)-N′-methyl(…
Number of citations: 2 link.springer.com
S RM Ibrahim, GA Mohamed… - Letters in Organic …, 2016 - ingentaconnect.com
… Results: A new oxepane derivative namely, aegyoxepane (3), along with (22E,24R)-stigmasta-5,7,22trien-3-β-ol (1), variculanol (2), and 1-methylimidazolidin-2-one (4) were separated …
Number of citations: 6 www.ingentaconnect.com
RM Acheson, MW Cooper, IR Cox - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… ,6-dihydroimidazolo[2,1-b]thiazole has shown that methylation occurs exclusively at the 7-position, and that the free base is readily solvolysed to a mixture of 1 -methylimidazolidin-2-one…
Number of citations: 5 pubs.rsc.org
AH Tamboli, HA Bandal, H Kim - Chemical Engineering Journal, 2016 - Elsevier
… The major product consists of 1-methylimidazolidin-2-one 7 with 56% selectivity and minor … In presence of all these catalysts for carbonylation reaction of 1, 1-methylimidazolidin-2-one …
Number of citations: 19 www.sciencedirect.com
X Han - Tetrahedron letters, 2007 - Elsevier
… However, aniline or 1-methylimidazolidin-2-one did not produce any desired product despite 100% conversion (34–35). In the former reaction, a complex mixture was formed and in the …
Number of citations: 35 www.sciencedirect.com
F Bruening, LE Lovelle - European journal of organic chemistry, 2017 - Wiley Online Library
… Thiazolidin-2-one, pyrrolidin-2-one, and 1-methylimidazolidin-2-one gave the corresponding products 3b–3d in synthetically useful yields. The less nucleophilic 2-pyrrolidinone 2c …
JG Roberts - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
Treatment of imidazolidin-2-one with boiling acetic anhydride has yielded the diacetyl derivative, previously obtained only by an indirect method, l which might be the 1, 2-diacetyl …
Number of citations: 2 pubs.rsc.org

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